molecular formula C29H29NO6 B13667942 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid

货号: B13667942
分子量: 487.5 g/mol
InChI 键: NPNRKQDJIWMHNG-RUZDIDTESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative with a unique 2-phenylpropan-2-yl oxy substituent at the C5 position. Its structure comprises:

  • Fmoc group: A widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions.
  • Amino acid backbone: A pentanoic acid chain with an (R)-configured amino group at C2.
  • 5-oxo-5-((2-phenylpropan-2-yl)oxy) moiety: A sterically hindered ketone derivative, likely influencing reactivity and solubility.

属性

分子式

C29H29NO6

分子量

487.5 g/mol

IUPAC 名称

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid

InChI

InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-26(31)17-16-25(27(32)33)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,32,33)/t25-/m1/s1

InChI 键

NPNRKQDJIWMHNG-RUZDIDTESA-N

手性 SMILES

CC(C)(C1=CC=CC=C1)OC(=O)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

规范 SMILES

CC(C)(C1=CC=CC=C1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

产品来源

United States

准备方法

Preparation Methods

The preparation of this compound involves multi-step organic synthesis, focusing on stereochemical control, orthogonal protection, and functional group compatibility. The synthesis is generally designed to enable its use as a building block in solid-phase peptide synthesis (SPPS).

Starting Material and Protection Strategy

  • The synthesis commonly starts from (R)-pyroglutamic acid , a chiral amino acid derivative that already contains one stereocenter with the correct configuration.
  • The amino group is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group to allow for selective deprotection during peptide synthesis.
  • The carboxyl group at the 5-position is protected as a 2-phenylpropan-2-yl ester , chosen for its stability and orthogonality to other protecting groups.
  • The oxo group at the 5-position is introduced or retained depending on the synthetic route.

Key Synthetic Steps

α-Methylenation of Pyroglutamic Acid Derivative
  • The α-methylenation of the protected pyroglutamic acid derivative is achieved through a two-step process:
    • Formation of an enaminone intermediate by reaction with Bredereck’s reagent (tert-butoxy-N,N-dimethylacetamidine) in 1,2-dimethoxyethane at elevated temperature (~75 °C).
    • Subsequent reduction and elimination steps to form the α-methylene lactam structure.
  • Reduction is performed using sodium triacetoxyborohydride (NaBH(OAc)3) in the presence of acetic acid to avoid side reactions and maintain protecting group integrity.
  • Methylation with methyl iodide (MeI) and treatment with triethylamine (Et3N) completes the methylenation step.
Introduction of the Fmoc Protecting Group
  • The amino group of the intermediate is protected by reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions to yield the Fmoc-protected amino acid.
  • This step is critical for ensuring orthogonality in peptide synthesis, allowing selective deprotection of the amino group without affecting other protecting groups.
Esterification with 2-Phenylpropan-2-ol
  • The carboxylic acid at the 5-position is esterified with 2-phenylpropan-2-ol using coupling agents such as dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives in the presence of catalysts like 4-dimethylaminopyridine (DMAP).
  • This bulky ester group provides steric hindrance and stability, facilitating selective deprotection and manipulation in peptide synthesis.
Purification and Characterization
  • The final product is purified by flash chromatography or preparative HPLC.
  • Characterization is performed by NMR spectroscopy (1H and 13C), mass spectrometry (MS), and elemental analysis to confirm the stereochemistry and purity.
  • Typical yields for the multi-step synthesis range from 50% to 70% overall, depending on scale and conditions.

Summary of Synthetic Route

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Protection of amino group Fmoc-Cl, base (e.g., NaHCO3) Formation of Fmoc-protected amino acid
2 α-Methylenation Bredereck’s reagent, NaBH(OAc)3, MeI, Et3N Introduction of α-methylene group
3 Esterification 2-Phenylpropan-2-ol, DCC/DMAP Formation of 2-phenylpropan-2-yl ester
4 Purification and characterization Chromatography, NMR, MS Pure stereochemically defined product

Research Findings and Considerations

  • The orthogonal protecting groups (Fmoc for amino, 2-phenylpropan-2-yl for carboxyl) are selected to allow sequential deprotection in peptide synthesis without cross-reactivity.
  • Sodium triacetoxyborohydride is preferred over DIBAL-H for reduction steps to avoid side reactions, especially in the presence of sensitive protecting groups like allyloxycarbonyl (Alloc).
  • The use of bulky ester groups like 2-phenylpropan-2-yl improves the stability of the compound during synthesis and purification.
  • The stereochemical purity is maintained throughout the synthesis by starting from optically pure pyroglutamic acid and careful control of reaction conditions.
  • This synthetic approach enables the preparation of building blocks for complex peptides such as labyrinthopeptins, which require multiple orthogonal protections and stereocenters.

化学反应分析

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid undergoes several types of reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.

    Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.

    Substitution Reactions:

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: DCC or DIC in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) is used for peptide coupling.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

    Deprotection: The major product is the free amino acid or peptide with the Fmoc group removed.

    Coupling: The major product is the newly formed peptide bond, resulting in a longer peptide chain.

    Substitution: The major products depend on the nucleophile used in the substitution reaction.

科学研究应用

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid has several scientific research applications:

    Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect amino groups selectively.

    Drug Development: The compound is used in the development of peptide-based drugs, allowing for the synthesis of complex peptide structures.

    Bioconjugation: It is used in bioconjugation techniques to attach peptides to various biomolecules, aiding in the study of protein interactions and functions.

    Material Science: The compound is used in the synthesis of peptide-based materials, which have applications in nanotechnology and biomaterials.

作用机制

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid involves the following steps:

    Protection: The Fmoc group protects the amino group, preventing unwanted reactions during peptide synthesis.

    Coupling: The protected amino acid or peptide undergoes coupling reactions to form peptide bonds.

    Deprotection: The Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.

相似化合物的比较

Structural Analogues

Key structural analogues and their distinguishing features:

Compound Name Substituent at C5 Molecular Weight (g/mol) Key Features
Target Compound 2-Phenylpropan-2-yl oxy Not provided High steric hindrance; potential for tailored solubility/kinetics
(R)-4-((R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanamido)-5-oxopentanoic acid tert-Butoxy 611 (calc.) Enhanced stability due to tert-butyl protection; common in SPPS
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid tert-Butoxycarbonyl (Boc) amino + methyl 468.54 Dual protection (Fmoc + Boc); methyl group alters steric/electronic effects
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid Complex heterocyclic substituent 596.67 Specialized for metal coordination or supramolecular chemistry

Physicochemical Properties

  • Solubility : The target compound’s 2-phenylpropan-2-yl oxy group likely reduces aqueous solubility compared to tert-butoxy or Boc-protected analogues .
  • Stability : Fmoc groups are stable under basic conditions but cleaved by piperidine; the ketone at C5 may introduce sensitivity to nucleophiles .
  • Stereochemical Influence : The (R)-configuration at C2 ensures compatibility with enzymatic or chiral synthesis protocols .

Key Differentiators of the Target Compound

  • Novelty: Limited data on its specific applications highlight its role as a niche intermediate in bespoke peptide modifications.

常见问题

Q. What are the critical steps in the laboratory synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid, and how are reaction conditions optimized for yield?

The synthesis involves three key stages:

  • Fmoc Protection : Reaction of the amino group with 9-fluorenylmethyl chloroformate in a dioxane/water mixture (pH 8-9) to introduce the Fmoc group, ensuring minimal racemization .
  • Coupling : Activation of the carboxylic acid using carbodiimides (e.g., DCC or EDC) in anhydrous DMF at 0–4°C, followed by reaction with the 2-phenylpropan-2-yloxy ketone intermediate. Excess activated ester (1.5 eq) ensures high coupling efficiency .
  • Deprotection and Purification : Cleavage of the Fmoc group with 20% piperidine in DMF, followed by reverse-phase HPLC purification (C18 column, acetonitrile/water gradient) to isolate the product . Optimization includes maintaining low temperatures to prevent epimerization and using chiral HPLC to monitor enantiomeric purity .

Q. Which analytical techniques provide definitive structural confirmation of this compound, and what key spectral signatures distinguish it from similar derivatives?

TechniqueCritical ParametersDiagnostic Features
¹H/¹³C NMR 600 MHz in DMSO-d₆Fmoc aromatic protons (7.2–7.8 ppm multiplet), tert-butyl singlet (1.2 ppm), ketone carbonyl (δ 208–210 ppm in ¹³C)
HPLC-MS C18 column, 0.1% TFA gradientRetention time (tR 12.3 min), [M+H]<sup>+</sup> at m/z 522.3
FT-IR ATR modeAmide I band (1650 cm⁻¹), ester C=O (1725 cm⁻¹)
Discrepancies in δ 5.1–5.3 ppm (methine proton splitting patterns) differentiate diastereomers .

Q. What is the role of the Fmoc group in peptide synthesis involving this compound, and how is it selectively removed?

The Fmoc group protects the amino function during coupling reactions, preventing undesired nucleophilic attacks. It is removed under mild basic conditions (20% piperidine in DMF) via β-elimination, leaving acid-labile groups (e.g., tert-butyl esters) intact. Deprotection efficiency (>95%) is confirmed by UV monitoring at 301 nm (characteristic Fmoc absorption) .

Advanced Research Questions

Q. How can coupling reaction efficiency be improved while minimizing racemization in solid-phase peptide synthesis (SPPS) using this compound?

  • Activation Strategy : Use HOBt/DIC (1:1.2 molar ratio) in DMF to generate active esters, reducing racemization by stabilizing the oxazolone intermediate .
  • Temperature Control : Perform couplings at 4°C, limiting base-catalyzed epimerization .
  • Kinetic Monitoring : Track reaction progress via Kaiser test (ninhydrin) or real-time FT-IR to terminate reactions at >90% completion . Comparative studies show these methods achieve >98% coupling efficiency with <1% D-isomer formation .

Q. What strategies effectively mitigate side reactions during Fmoc deprotection, particularly β-elimination risks?

  • Low-Temperature Deprotection : Use 20% piperidine in DMF at 0–4°C for ≤10 minutes to limit base-induced degradation .
  • Additive Stabilization : Include 2% HOBt in the deprotection solution to scavenge reactive intermediates .
  • Purification Buffers : Post-deprotection, immediate neutralization with 0.1 M HCl prevents prolonged exposure to alkaline conditions . These steps reduce β-elimination byproducts from 15% to <2% .

Q. How does the steric bulk of the 2-phenylpropan-2-yloxy group influence the compound’s stability and reactivity in aqueous environments?

The tert-butyl-like group enhances steric protection of the ketone moiety, reducing hydrolysis rates. Comparative stability studies in pH 7.4 buffer show:

SubstituentHalf-life (25°C)
2-Phenylpropan-2-yloxy48 hours
Methoxy12 hours
Unsubstituted3 hours
The bulky group also slows enzymatic degradation by esterases, as shown in liver microsome assays .

Q. What computational or experimental methods are suitable for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) using immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for binding interactions .
  • Molecular Dynamics (MD) Simulations : Predict binding modes using force fields (e.g., AMBER) and docking software (AutoDock Vina) . Experimental validation via X-ray crystallography (e.g., PDB deposition) resolves atomic-level interactions .

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous Fmoc-protected amino acid derivatives?

FactorImpactResolution Strategy
Stereochemistry R vs. S configurations alter target affinityChiral HPLC validation and enantioselective synthesis
Substituent Effects Electron-withdrawing groups enhance stabilityComparative QSAR studies
Assay Variability Cell line/pH differences affect IC50Standardized protocols (e.g., NIH/WHO guidelines)
Meta-analyses of published data and controlled replication studies are critical .

Methodological Notes

  • Safety Protocols : Handle with nitrile gloves and PPE due to acute toxicity risks (H302, H315) .
  • Storage : Store at 2–8°C in sealed containers to prevent hydrolysis; desiccate for long-term stability .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal via certified hazardous waste services .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。